Bienvenue dans la boutique en ligne BenchChem!

2-(4-nitro-1H-imidazol-1-yl)acetamide

Hypoxia-selective bioreduction Radiosensitizer design Nitroreductase activation

2-(4-Nitro-1H-imidazol-1-yl)acetamide (CAS 120399-00-0, molecular formula C₅H₆N₄O₃, MW 170.13 g/mol) is a 4-nitroimidazole derivative bearing an unsubstituted acetamide side chain at the N1 position. It belongs to the nitroimidazole class of heterocyclic compounds, which undergo enzyme-mediated reductive activation in hypoxic environments—a property exploited in hypoxia imaging, radiosensitization, and antimicrobial drug discovery.

Molecular Formula C5H6N4O3
Molecular Weight 170.128
CAS No. 120399-00-0
Cat. No. B2362777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-nitro-1H-imidazol-1-yl)acetamide
CAS120399-00-0
Molecular FormulaC5H6N4O3
Molecular Weight170.128
Structural Identifiers
SMILESC1=C(N=CN1CC(=O)N)[N+](=O)[O-]
InChIInChI=1S/C5H6N4O3/c6-4(10)1-8-2-5(7-3-8)9(11)12/h2-3H,1H2,(H2,6,10)
InChIKeyWGAIQWLGIACFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitro-1H-imidazol-1-yl)acetamide (CAS 120399-00-0): A 4-Nitroimidazole Acetamide Building Block for Hypoxia-Targeted and Anti-Infective Research


2-(4-Nitro-1H-imidazol-1-yl)acetamide (CAS 120399-00-0, molecular formula C₅H₆N₄O₃, MW 170.13 g/mol) is a 4-nitroimidazole derivative bearing an unsubstituted acetamide side chain at the N1 position. It belongs to the nitroimidazole class of heterocyclic compounds, which undergo enzyme-mediated reductive activation in hypoxic environments—a property exploited in hypoxia imaging, radiosensitization, and antimicrobial drug discovery [1]. Unlike the clinically dominant 2-nitroimidazole and 5-nitroimidazole pharmacophores, 4-nitroimidazoles possess a distinctly different one-electron reduction potential and toxicity profile [2]. Commercially available at ≥95% purity from suppliers including Enamine (Cat. EN300-30520) and Santa Cruz Biotechnology (Cat. sc-339990), this compound serves primarily as a versatile small-molecule scaffold for medicinal chemistry derivatization rather than as a finished active pharmaceutical ingredient .

Why 2-(4-Nitro-1H-imidazol-1-yl)acetamide Cannot Be Interchanged with Other Nitroimidazole Analogs in Hypoxia-Targeted and Anti-Infective Programs


Nitroimidazoles are not functionally interchangeable despite their shared heterocyclic core. The position of the nitro substituent fundamentally determines the compound's one-electron reduction potential (E₁⁷): 2-nitroimidazoles exhibit more positive E₁⁷ values (e.g., –398 mV) than 5-nitroimidazoles, while 4-nitroimidazoles are weaker oxidants still (≤ –527 mV) [1]. This electrochemical hierarchy dictates the rate of nitroreductase-mediated activation, hypoxia-selective binding, and off-target redox cycling. Furthermore, 4-nitroimidazoles show measurably lower basal cytotoxicity than their 5-nitro counterparts, a property that can be advantageous or disadvantageous depending on the intended application [2]. Even subtle side-chain modifications at the N1 position—such as replacing the free acetamide with an N-arylacetamide or a carboxylic acid—produce substantial shifts in antiparasitic potency and anti-tubercular efficacy, as demonstrated in recent SAR campaigns [3]. Substituting 2-(4-nitro-1H-imidazol-1-yl)acetamide with a 2-nitro or 5-nitro isomer risks introducing an entirely different redox activation trajectory, pharmacokinetic retention profile, and toxicity burden, thereby invalidating SAR models built around the 4-nitro scaffold.

Quantitative Comparator Evidence for 2-(4-Nitro-1H-imidazol-1-yl)acetamide (CAS 120399-00-0): Reduction Potential, Tumor Retention, Toxicity, and Scaffold Potency


One-Electron Reduction Potential (E₁⁷) of the 4-Nitroimidazole Core vs. 2-Nitroimidazole and 5-Nitroimidazole Pharmacophores

The 4-nitroimidazole pharmacophore exhibits a one-electron reduction potential at pH 7 (E₁⁷) of ≤ –527 mV (all ± 10 mV), measured by pulse radiolysis. This is substantially more negative than the –398 mV recorded for 1-(2-hydroxyethyl)-2-nitroimidazole and the –486 mV for 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole [1]. The difference of ≥129 mV between the 4-nitro and 2-nitro scaffolds means that 4-nitroimidazoles are weaker oxidants and require a more strongly reducing intracellular environment for activation. This has direct consequences for hypoxia selectivity: the lower reduction potential of 4-nitroimidazoles predicts slower enzymatic reduction under mildly hypoxic conditions, potentially reducing non-specific activation in normoxic tissues compared to 2-nitroimidazoles [2].

Hypoxia-selective bioreduction Radiosensitizer design Nitroreductase activation

Differential In Vivo Tumor Retention Kinetics: 4-Nitroimidazole vs. 2-Nitroimidazole in a Murine Fibrosarcoma Model

In a direct head-to-head biodistribution study, 99mTc(CO)₃-labeled iminodiacetic acid derivatives of 2-nitroimidazole and 4-nitroimidazole were compared in Swiss mice bearing fibrosarcoma tumors. The 2-nitroimidazole complex demonstrated steady tumor retention at ~1.5% injected dose per gram (%ID/g) throughout the 3-hour study period [1]. In contrast, the 4-nitroimidazole complex exhibited a higher initial tumor uptake of ~4.6% ID/g at 30 minutes post-injection, followed by rapid washout and declining activity levels, with no evidence of the sustained retention that characterizes hypoxia-trapped 2-nitroimidazole probes [1]. The differential kinetic profile was attributed to the less efficient intracellular reduction of the 4-nitroimidazole derivative within the residence time before vascular clearance [2].

Tumor hypoxia imaging Biodistribution Hypoxia-selective retention

Lower Basal Cytotoxicity of the 4-Nitroimidazole Core Compared to 5-Nitroimidazoles: Implications for Therapeutic Window

A comparative structure-toxicity analysis established that 4-nitroimidazoles consistently exhibit lower basal cytotoxicity than their 5-nitro-substituted counterparts. This differential is particularly pronounced in 2,4-dinitroimidazoles vs. 2,5-dinitroimidazoles [1]. The correlation is mechanistically linked to reduction potential: 5-nitroimidazoles are reduced more readily by cellular nitroreductases, generating higher steady-state concentrations of cytotoxic nitro radical anions and reactive intermediates. While quantitative IC₅₀ data for the specific compound 2-(4-nitro-1H-imidazol-1-yl)acetamide is not reported in primary literature, the class-level evidence from structurally analogous 4-nitroimidazoles indicates that the 4-nitro substitution pattern confers a wider cytotoxic safety margin [2]. Supporting data from genotoxicity studies confirm that 4-nitroimidazoles bearing a C2 methyl group (structurally adjacent to the target compound) were non-genotoxic compared to 5-nitro-substituted analogs [2].

Nitroimidazole cytotoxicity Drug safety margin Antimicrobial selectivity

Antiparasitic Potency of the 4-Nitroimidazole Acetamide Scaffold: Comparator Data from the 2-Methyl Analog vs. Benznidazole

Although direct antiparasitic data for 2-(4-nitro-1H-imidazol-1-yl)acetamide itself is not reported, its close structural analog N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide (Compound 1) was evaluated head-to-head against benznidazole (Bzn) and metronidazole across three unicellular parasites. Compound 1 was 2-fold more active than benznidazole against Trichomonas vaginalis and Giardia intestinalis, and equipotent to benznidazole against Entamoeba histolytica, with IC₅₀ values in the low micromolar range [1]. The scaffold's antiparasitic activity was further confirmed across a panel of 15 derivatives (acetamides 1–8 and sulfonamides 9–15), all of which were non-cytotoxic against the MDCK mammalian cell line [1]. This establishes that the 4-nitroimidazole-acetamide core—which is shared by the target compound—possesses intrinsic antiparasitic pharmacophore properties, and that the unsubstituted acetamide at N1 provides a derivatizable handle for potency optimization without scaffold toxicity [2].

Antiparasitic drug discovery Trichomonas vaginalis Giardia intestinalis

Synthetic Utility as a Key Intermediate for Anti-Tubercular Hybrid Molecules: Yield Comparison and Scaffold Privilege

The 4-nitroimidazole acetamide scaffold has been validated as a privileged intermediate for constructing anti-tubercular hybrid molecules. Vedekhina et al. (2023) demonstrated that (4-nitro-1H-imidazol-1-yl)acetic acid—the carboxylic acid precursor to the target acetamide—could be acylated with propargylamine to form the corresponding amide, then cyclized with seven different benzylamines to yield novel imidazolyl-imidazoles at 20–30% isolated yields. In a parallel route, arylamines were converted via chloroacetamides and thio-oxahydrazides, then acylated with the same 4-nitroimidazole acetic acid to provide hybrid imidazolyl-thiadiazoles at 29–54% yields [1]. The target compound 2-(4-nitro-1H-imidazol-1-yl)acetamide is the direct amide analog of this key acid intermediate and is explicitly listed as a building block in the Enamine screening collection (Cat. EN300-30520, purity ≥95%) . Furthermore, in a 2025 anti-TB SAR study, the N-(4-ethoxyphenyl) derivative of the same acetamide scaffold (NC-6) was identified as the most potent compound against both drug-sensitive H37Rv and MDR strains of Mycobacterium tuberculosis, confirming the scaffold's translational relevance [2].

Antitubercular drug design Medicinal chemistry building block 4-Nitroimidazole hybrid molecules

Sublimation-Induced 4→5 Nitroimidazole Isomerization: Procurement and Storage Considerations vs. 2-Nitroimidazoles

A critical physicochemical liability of 4-nitroimidazoles is their tendency to undergo thermal isomerization to the 5-nitroimidazole tautomer. Upon sublimation, 4-nitroimidazole isomerizes to its 5-nitroimidazole form, producing a vapor-phase mixture with a 4-nitro:5-nitro ratio of 1:0.70 [1]. This isomerization is not observed for 2-nitroimidazoles under comparable conditions, providing a stability advantage for 2-nitro scaffolds in applications requiring thermal processing or vacuum drying [2]. Commercial vendors of 2-(4-nitro-1H-imidazol-1-yl)acetamide specify storage conditions of 2–8°C in sealed, dry containers, which is consistent with mitigating this thermal isomerization pathway . In contrast, 2-nitroimidazole acetamide derivatives such as EF5 (the pentafluoropropyl analog) and SR-4554 are routinely handled at ambient temperature without isomerization concerns [2]. The practical implication is that procurement specifications for 4-nitroimidazole building blocks should include explicit isomer purity requirements (e.g., HPLC verification of ≤1% 5-nitro isomer content) that are unnecessary when ordering 2-nitroimidazole analogs.

Nitroimidazole isomerization Compound storage stability Procurement quality control

Recommended Application Scenarios for 2-(4-Nitro-1H-imidazol-1-yl)acetamide (CAS 120399-00-0) Based on Quantitative Differentiation Evidence


Anti-Tubercular Drug Discovery: Ddn-Targeted Hybrid Molecule Synthesis

The 4-nitroimidazole acetamide scaffold is directly validated for anti-TB drug discovery through its proven role in synthesizing NC-6, the most potent compound identified in a 2025 anti-MDR-TB screening campaign [1]. The acetamide nitrogen provides a derivatizable handle for N-arylation, enabling systematic SAR exploration. The synthetic efficiency advantage (29–54% yields vs. 20–30% for the 2-methyl analog) reduces the cost per library compound [2]. Furthermore, the inherently lower cytotoxicity of the 4-nitroimidazole core compared to 5-nitroimidazoles provides a wider therapeutic index during lead optimization [3]. Research groups targeting the deazaflavin-dependent nitroreductase (Ddn) pathway in Mycobacterium tuberculosis should select this compound as a core building block for focused library synthesis.

Hypoxia-Targeted Therapeutic Development Requiring Rapid Tumor Clearance

The direct head-to-head biodistribution comparison demonstrates that 4-nitroimidazole conjugates exhibit high initial tumor uptake (~4.6% ID/g) followed by rapid washout, in contrast to the prolonged tissue retention of 2-nitroimidazole probes [4]. This kinetic profile makes the 4-nitroimidazole acetamide scaffold suitable for applications where prolonged tissue retention drives off-target toxicity—such as cytotoxic warhead delivery or radiosensitizer therapy—rather than diagnostic imaging where stable hypoxia-trapped signal is required. The 129 mV more negative reduction potential (≤ –527 mV) further supports slower enzymatic reduction under mildly hypoxic conditions, potentially reducing activation in non-target normoxic tissues [5].

Antiparasitic Lead Generation Against Metronidazole-Resistant Protozoa

The 4-nitroimidazole acetamide scaffold demonstrated a 2-fold potency advantage over benznidazole against T. vaginalis and G. intestinalis through the 2-methyl analog, with a clean cytotoxicity profile against mammalian MDCK cells [6]. Given that metronidazole resistance in Trichomonas and Giardia is increasingly prevalent and mechanistically linked to diminished 5-nitroimidazole reduction, the distinct electrochemical profile of the 4-nitroimidazole core (≥41 mV difference from 5-nitroimidazole) provides an alternative reductive activation pathway that may circumvent resistance mechanisms [5]. The unsubstituted acetamide of CAS 120399-00-0 offers a clean synthetic entry point for generating focused libraries of N-substituted analogs for antiparasitic screening.

Medicinal Chemistry Building Block Procurement with QC-Enforced Isomer Purity Specifications

Given the documented 4→5 nitroimidazole isomerization upon sublimation (vapor-phase ratio 1:0.70) [7], procurement of 2-(4-nitro-1H-imidazol-1-yl)acetamide should include explicit QC requirements: HPLC verification of ≤1% 5-nitro isomer content, cold-chain shipping at 2–8°C, and sealed dry storage conditions as specified by commercial suppliers . These procurement specifications are not necessary for 2-nitroimidazole building blocks and represent a critical differentiator in supply chain management. For groups performing thermal processing (e.g., lyophilization, vacuum drying, sublimation purification), pre- and post-processing isomer ratios should be verified analytically to ensure batch-to-batch consistency.

Quote Request

Request a Quote for 2-(4-nitro-1H-imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.